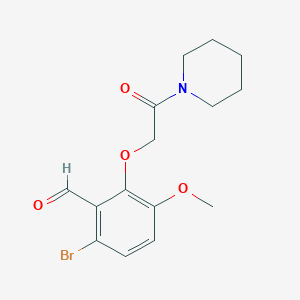

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

CAS No.:

Cat. No.: VC15852418

Molecular Formula: C15H18BrNO4

Molecular Weight: 356.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18BrNO4 |

|---|---|

| Molecular Weight | 356.21 g/mol |

| IUPAC Name | 6-bromo-3-methoxy-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C15H18BrNO4/c1-20-13-6-5-12(16)11(9-18)15(13)21-10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |

| Standard InChI Key | ILBNSHTXFBVQQE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCCCC2 |

Introduction

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a complex organic compound characterized by its unique structural features. It consists of a benzaldehyde core substituted with a methoxy group, a bromo atom, and an ethoxy linkage that connects to a piperidine derivative. The presence of the piperidine ring and the keto group significantly influences its chemical behavior and potential biological activity .

Synthesis and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves several key steps that require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Common reagents for reactions involving similar compounds include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Potential Biological Activities

Preliminary studies indicate that compounds similar to 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde may exhibit biological activities such as:

-

Antimicrobial

-

Anti-inflammatory

-

Potential central nervous system effects

The piperidine moiety is often associated with neuroactive properties, suggesting that this compound could interact with neurotransmitter systems.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde. For example:

-

3-Methoxybenzaldehyde: Contains methoxy and aldehyde groups but lacks the complex ethoxy linkage.

-

3-Ethoxybenzaldehyde: Has an ethoxy group instead of methoxy, affecting its solubility characteristics.

-

4-Bromobenzaldehyde: Features a bromo substituent on the para position, altering reactivity patterns due to the substitution position.

Potential Applications

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has potential applications in medicinal chemistry due to its unique structural arrangement. Interaction studies are crucial for understanding how this compound interacts with biological targets, which may involve elucidating its mechanism of action and potential therapeutic uses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume